

Acrivastine: In Vitro Histamine Release Assay Protocols

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Compound of Interest

Compound Name: Acrivastine

Cat. No.: B1664353

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Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine H1-receptor antagonist known for its rapid onset of action and non-sedating properties.[1] Its primary mechanism of action involves blocking the effects of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions.[1] While its H1-receptor antagonism is well-documented, its direct effects on the degranulation of mast cells and basophils—the primary sources of histamine—are less characterized in publicly available literature.

This document provides detailed, representative protocols for in vitro histamine release assays to evaluate the potential mast cell stabilizing properties of **acrivastine**. These protocols are based on established methodologies for assessing histamine release from rat peritoneal mast cells (RPMCs) and a rat basophilic leukemia cell line (RBL-2H3). Due to a lack of specific published data for **acrivastine**'s direct inhibition of histamine release in vitro, the quantitative data presented is illustrative.

Key Concepts in Histamine Release

Histamine is a key mediator in allergic reactions, released from the granules of mast cells and basophils upon stimulation. This process, known as degranulation, can be triggered by various stimuli, including:

- IgE-mediated activation: Cross-linking of IgE receptors (FcεRI) on the cell surface by allergens.
- Non-IgE-mediated activation: Stimulation by secretagogues like compound 48/80.[2][3]

Some antihistamines have been shown to possess mast cell stabilizing properties, meaning they can directly inhibit the release of histamine and other inflammatory mediators, independent of their H1-receptor blocking activity.[4][5]

Experimental Protocols

Two common in vitro models for studying histamine release are presented: rat peritoneal mast cells (RPMCs) for primary cell analysis and the RBL-2H3 cell line for a more standardized approach.

Protocol 1: Acrivastine Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells (RPMCs)

This protocol details the isolation of primary mast cells from the rat peritoneum and the subsequent measurement of histamine release inhibition by **acrivastine** following stimulation with compound 48/80.

Materials:

- Male Wistar rats (200-250 g)
- Hanks' Balanced Salt Solution (HBSS)
- Bovine Serum Albumin (BSA)
- Collagenase
- Hyaluronidase
- HEPES buffer

- Compound 48/80
- **Acrivastine**
- Histamine ELISA kit
- Percoll
- Microcentrifuge tubes
- Pipettes and tips
- Incubator (37°C)
- Centrifuge

Methodology:

- Isolation of RPMCs:
 - Euthanize a Wistar rat via cervical dislocation.
 - Inject 20 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity.
 - Gently massage the abdomen for 2-3 minutes.
 - Aspirate the peritoneal fluid and transfer it to a 50 mL conical tube.
 - Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in HBSS.
 - Purify mast cells using a Percoll gradient.
- Histamine Release Assay:
 - Wash the purified mast cells and resuspend them in HBSS with 0.1% BSA at a concentration of 1×10^5 cells/mL.

- Pre-incubate 100 µL of the cell suspension with varying concentrations of **acrivastine** (e.g., 1, 10, 100 µM) or vehicle control for 15 minutes at 37°C.
- Induce histamine release by adding 10 µL of compound 48/80 (final concentration, 10 µg/mL).
- For the negative control (spontaneous release), add 10 µL of buffer instead of compound 48/80.
- For the positive control (total histamine release), add 10 µL of 1% Triton X-100.
- Incubate for 30 minutes at 37°C.
- Stop the reaction by placing the tubes on ice.
- Centrifuge at 1000 x g for 5 minutes at 4°C.
- Histamine Quantification:
 - Collect the supernatant for histamine measurement.
 - Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
 - Calculate the percentage of inhibition of histamine release by **acrivastine**: % Inhibition = [1 - (% Histamine Release with **Acrivastine** / % Histamine Release without **Acrivastine**)] x 100
 - Determine the IC₅₀ value of **acrivastine** (the concentration that inhibits 50% of histamine release).

Protocol 2: Acrivastine Inhibition of IgE-Mediated Histamine Release from RBL-2H3 Cells

This protocol uses the RBL-2H3 cell line, a common model for mast cells, to assess the effect of **acrivastine** on antigen-induced histamine release.

Materials:

- RBL-2H3 cells
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Anti-dinitrophenyl (DNP)-IgE
- DNP-Human Serum Albumin (HSA)
- **Acrivastine**
- Tyrode's buffer
- Histamine ELISA kit
- 96-well plates
- CO2 incubator (37°C, 5% CO2)

Methodology:

- Cell Culture and Sensitization:
 - Culture RBL-2H3 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

- Seed the cells in 96-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Sensitize the cells by incubating them with anti-DNP-IgE (0.5 $\mu\text{g/mL}$) for 24 hours.
- Histamine Release Assay:
 - Wash the sensitized cells twice with Tyrode's buffer.
 - Pre-incubate the cells with varying concentrations of **acrivastine** (e.g., 1, 10, 100 μM) or vehicle control in Tyrode's buffer for 30 minutes at 37°C.
 - Induce histamine release by adding DNP-HSA (100 ng/mL).
 - For the negative control, add buffer instead of DNP-HSA.
 - For the positive control, lyse the cells with 1% Triton X-100.
 - Incubate for 1 hour at 37°C.
 - Stop the reaction by placing the plate on ice.
- Histamine Quantification and Data Analysis:
 - Follow steps 3 and 4 from Protocol 1 to quantify histamine and analyze the data.

Data Presentation

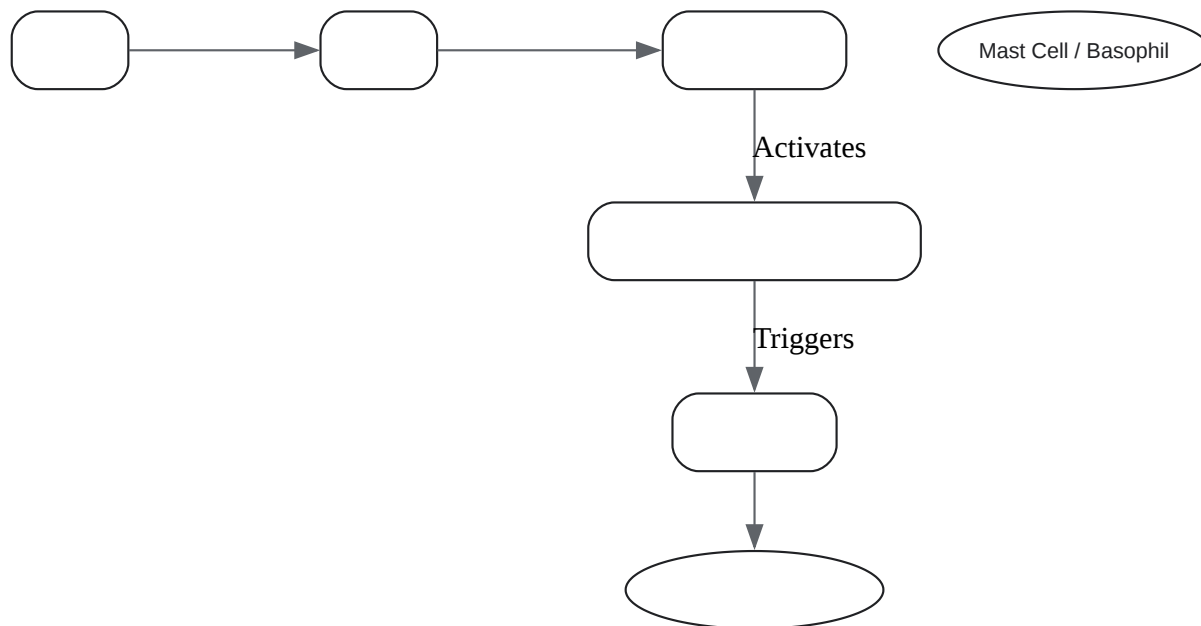
The following table summarizes hypothetical quantitative data for the inhibitory effect of **acrivastine** on histamine release.

Assay Type	Cell Type	Stimulant	Acrivastine Concentration (μM)	% Inhibition of Histamine Release (Illustrative)	IC50 (μM) (Illustrative)
Non-IgE Mediated	RPMCs	Compound 48/80 (10 μg/mL)	1	15%	\multirow{3}{~50}
	10	45%			
	100	85%			
IgE-Mediated	RBL-2H3	Anti-DNP-IgE + DNP-HSA	1	10%	\multirow{3}{~65}
	10	40%			
	100	78%			

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for **acrivastine**.

Visualizations

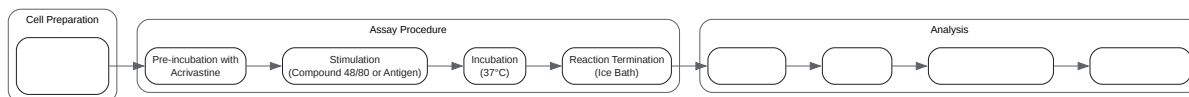
IgE-Mediated Histamine Release Signaling Pathway



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Caption: IgE-mediated signaling pathway for histamine release.

Experimental Workflow for In Vitro Histamine Release Assay



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